

Thymoquinone: A Technical Guide to its Antimicrobial and Antiviral Properties

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Compound of Interest

Compound Name: *Thymoquinone*

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Abstract

Thymoquinone (TQ), the primary bioactive constituent of *Nigella sativa* (black seed), has garnered significant scientific interest for its broad-spectrum therapeutic potential. This technical guide provides an in-depth exploration of the antimicrobial and antiviral activities of TQ. It summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the key mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, virology, and drug development.

Antimicrobial Activity of Thymoquinone

Thymoquinone has demonstrated significant efficacy against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Its multifaceted mechanism of action, which includes the disruption of bacterial membranes, inhibition of biofilm formation, and generation of reactive oxygen species, makes it a promising candidate for further investigation as a novel antimicrobial agent.

Quantitative Antimicrobial Data

The antimicrobial potency of TQ is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the

reported MIC and MBC values of TQ against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of **Thymoquinone** against Bacterial Pathogens

Bacterial Strain	Gram Stain	MIC Range (µg/mL)	Reference(s)
Staphylococcus aureus	Positive	1.56 - 32	[1][2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)	Positive	8 - 16	[4]
Staphylococcus epidermidis	Positive	8 - 32	[2][3]
Streptococcus mutans	Positive	3000	[5]
Streptococcus oralis	Positive	2000	[5]
Streptococcus salivarius	Positive	4000	[5]
Bacillus subtilis	Positive	1.56 - 100	[1]
Bacillus cereus	Positive	4.0 - 8.0	[6]
Pseudomonas aeruginosa	Negative	1.56 - >512	[1][3][7]
Escherichia coli	Negative	1.56 - >512	[1][3][8]
Klebsiella pneumoniae	Negative	-	[8]
Salmonella enterica serovar Typhimurium	Negative	>512	[3]
Fusobacterium nucleatum	Negative	12.5	[9]
Porphyromonas gingivalis	Negative	1.56	[9]

Table 2: Minimum Bactericidal Concentration (MBC) of **Thymoquinone** against Bacterial Pathogens

Bacterial Strain	Gram Stain	MBC Range (µg/mL)	Reference(s)
Staphylococcus aureus	Positive	3000	[5]
Staphylococcus epidermidis	Positive	8 - 64	[3]
Streptococcus mutans	Positive	4000	[5]
Streptococcus oralis	Positive	3000	[5]
Streptococcus salivarius	Positive	5000	[5]
Bacillus cereus	Positive	8.0	[6]
Pseudomonas aeruginosa	Negative	>512	[3]
Escherichia coli	Negative	>512	[3]

Anti-Biofilm Activity

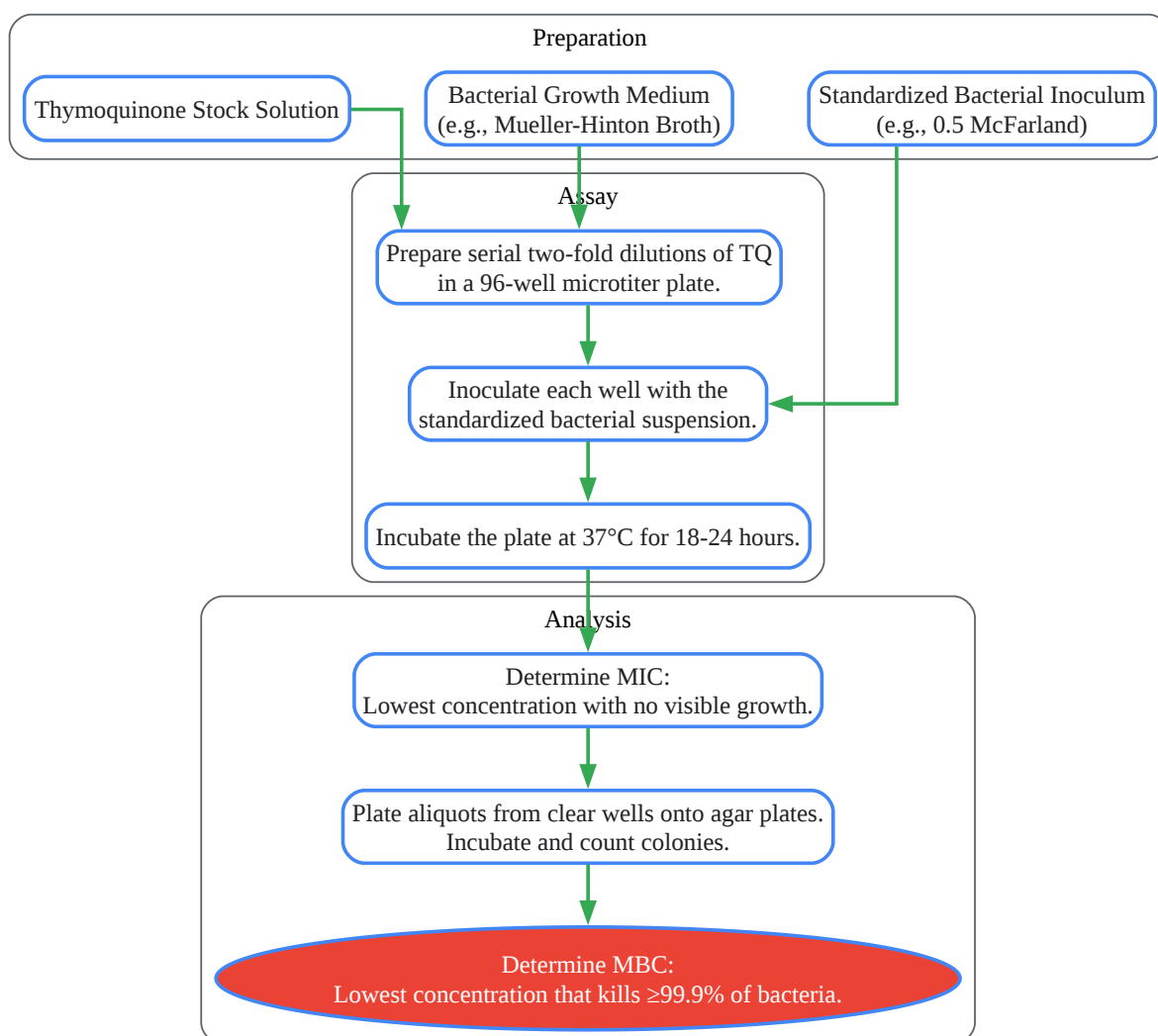
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. **Thymoquinone** has demonstrated notable activity in inhibiting biofilm formation and disrupting established biofilms.[1][8][9][10][11] For instance, sub-inhibitory concentrations of TQ have been shown to reduce biofilm formation in *Pseudomonas aeruginosa* by approximately 63%.[10]

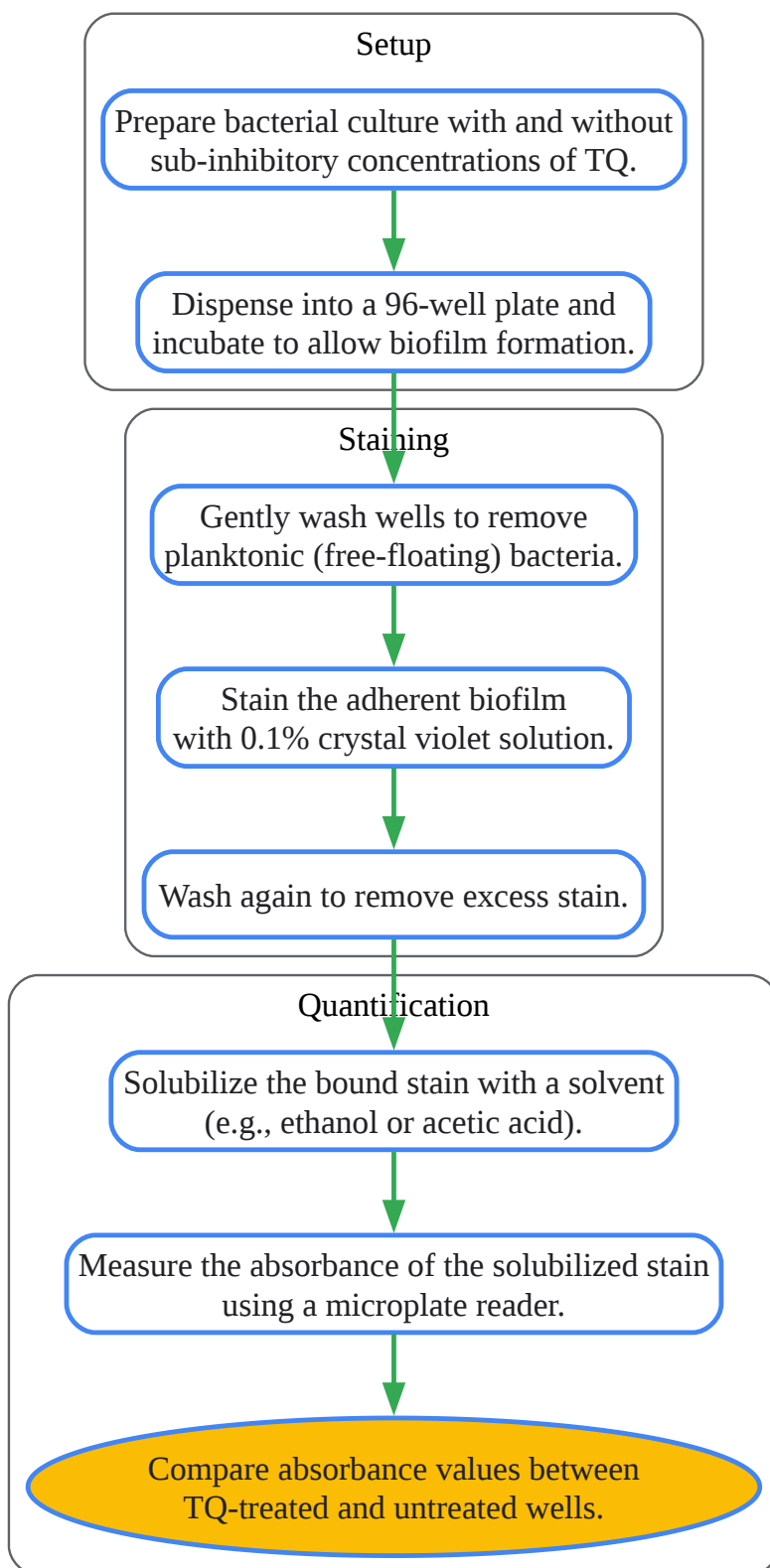
Table 3: Anti-Biofilm Activity of **Thymoquinone**

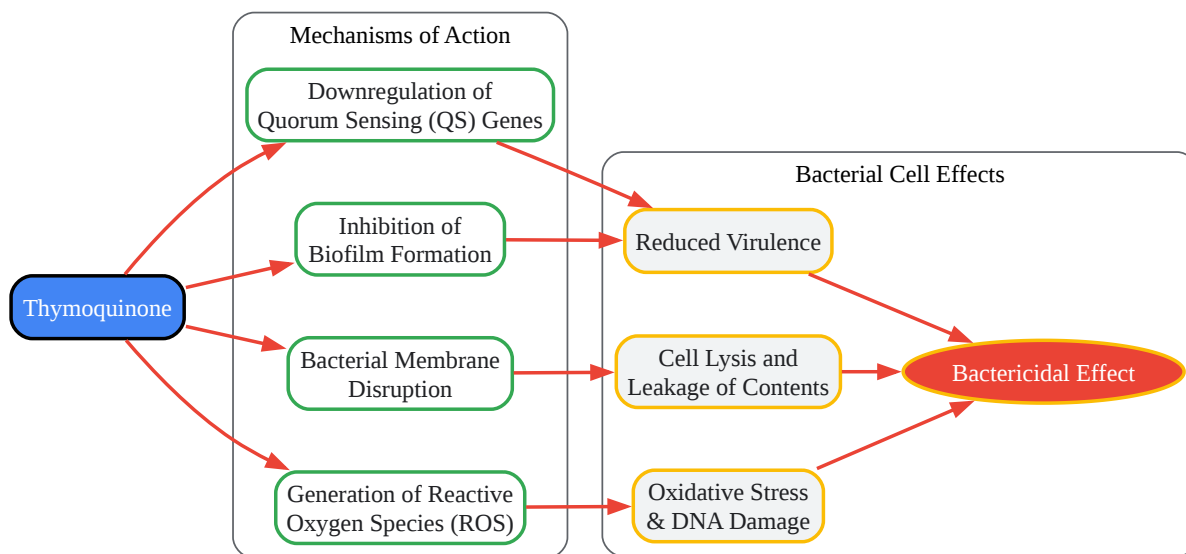
Bacterial Strain	Biofilm Inhibition	Reference(s)
<i>Pseudomonas aeruginosa</i>	~63% reduction at sub-MIC	[7] [10]
<i>Staphylococcus aureus</i>	BIC ₅₀ of 22 µg/mL	[3]
<i>Staphylococcus epidermidis</i>	BIC ₅₀ of 60 µg/mL	[3]
<i>Escherichia coli</i>	Promising antibiofilm activity	[1]
<i>Bacillus subtilis</i>	Promising antibiofilm activity	[1]
<i>Fusobacterium nucleatum</i>	Prevention of biofilm formation at sub-MIC	[9]
<i>Porphyromonas gingivalis</i>	Prevention of biofilm formation at sub-MIC	[9]

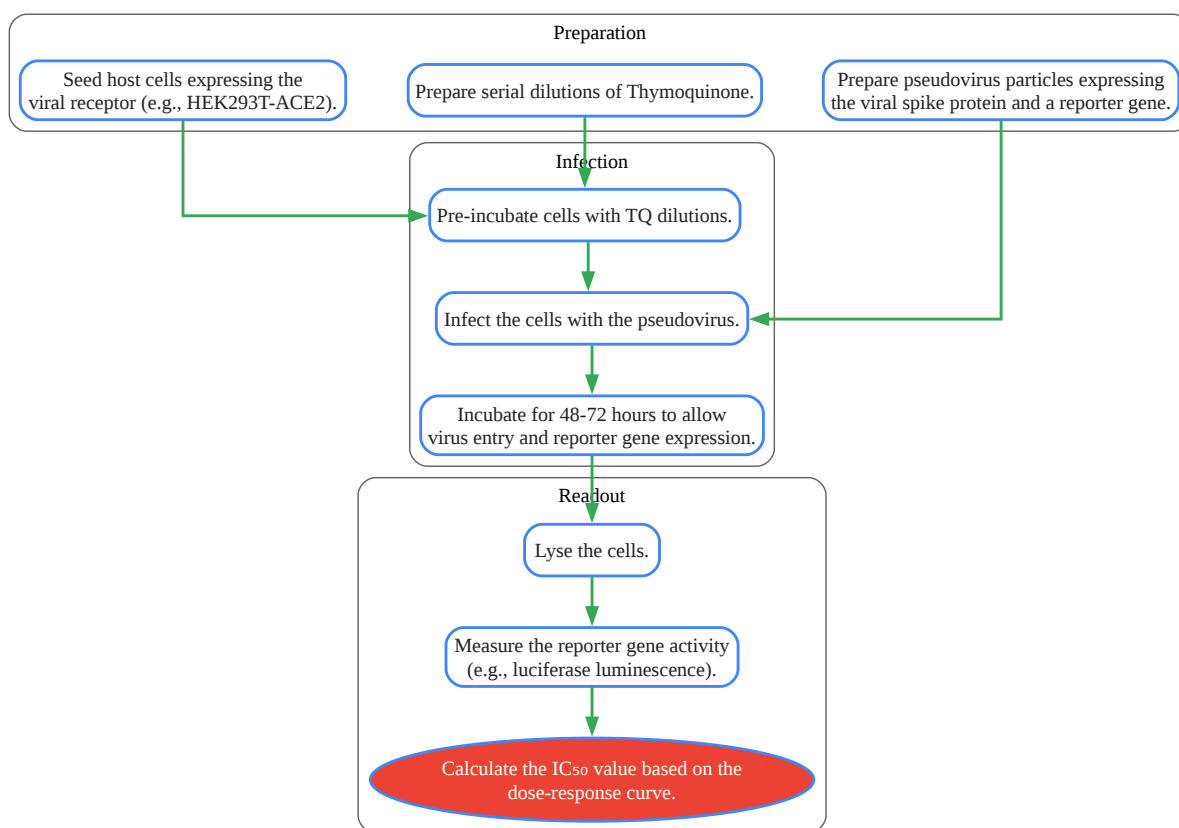
Experimental Protocols: Antimicrobial Assays

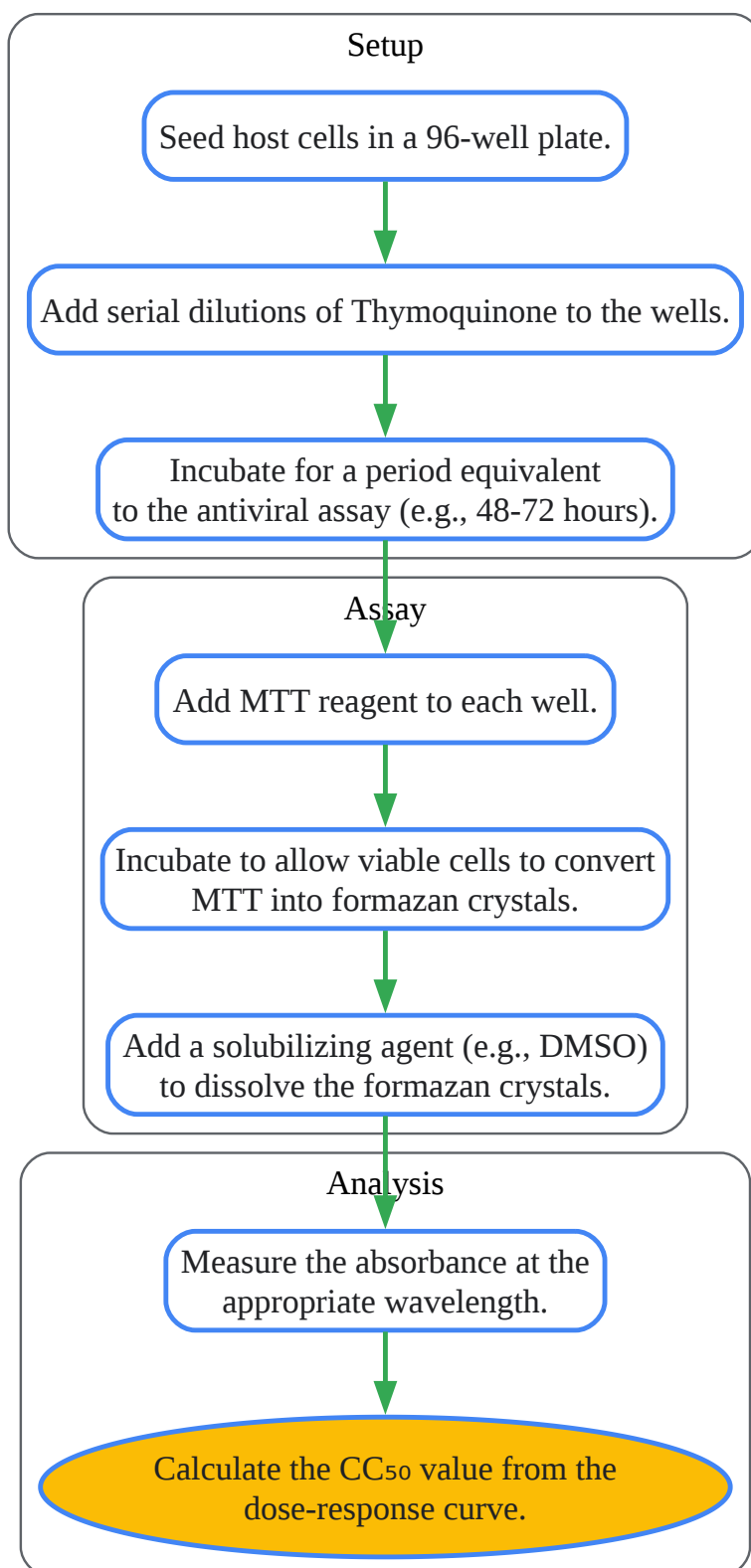
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[\[3\]](#)[\[8\]](#)[\[9\]](#)

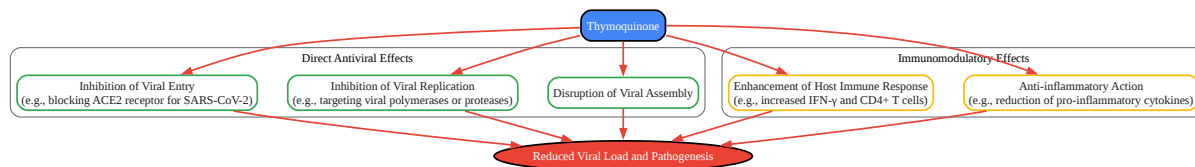












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